molecular formula C21H16FIN2 B11547047 5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11547047
M. Wt: 442.3 g/mol
InChI Key: CTQJKBZVPGWPHF-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorine, iodine, and phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogens (fluorine and iodine) makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with different functional groups.

Scientific Research Applications

5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-3-(4-iodophenyl)-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidine
  • 7-(4-fluorophenyl)-5-(4-iodophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidine

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-3-(4-iodophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of fluorine and iodine atoms provides distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16FIN2

Molecular Weight

442.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(4-iodophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H16FIN2/c22-17-10-6-16(7-11-17)21-14-20(15-8-12-18(23)13-9-15)24-25(21)19-4-2-1-3-5-19/h1-13,21H,14H2

InChI Key

CTQJKBZVPGWPHF-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)I)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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